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Compound of Interest

Compound Name: 3-Hydrazinoquinoxalin-2-ol

Cat. No.: B372169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a

representative synthetic protocol for 3-Hydrazinoquinoxalin-2-ol (also known as 3-hydrazinyl-

1H-quinoxalin-2-one). This key heterocyclic compound serves as a crucial intermediate in the

synthesis of a wide array of bioactive molecules. The information presented here is intended to

support research and development efforts in medicinal chemistry and materials science.

Core Spectroscopic Data
The spectroscopic data for 3-Hydrazinoquinoxalin-2-ol has been compiled from various

sources. While a complete, unified dataset is not available in the literature, the following tables

summarize the key reported and expected spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data
The proton NMR data provides characteristic signals for the hydrazino and quinoxalinone core

protons.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity Notes

Aromatic-H ~7.00 - 8.40 Multiplet

Expected range for

the four protons on

the benzene ring.

NH (Amide) ~12.19 Singlet (broad)

Exchangeable with

D₂O. Value inferred

from a closely related

derivative[1].

NH (Hydrazine) ~9.50 Singlet (broad)

Exchangeable with

D₂O. Value inferred

from a closely related

derivative[1].

NH₂ (Hydrazine) 4.53 - 4.79 Singlet (broad)

Exchangeable with

D₂O. A signal at 4.53

ppm has been

explicitly reported for

the starting

material[2]. A value of

4.79 ppm is reported

for a derivative[1].

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Specific ¹³C NMR data for 3-Hydrazinoquinoxalin-2-ol is not readily available. However,

based on data from its derivatives, the following chemical shift ranges can be anticipated.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197120/
https://arabjchem.org/design-synthesis-of-new-novel-quinoxalin-21h-one-derivatives-incorporating-hydrazone-hydrazine-and-pyrazole-moieties-as-antimicrobial-potential-with-in-silico-adme-and-molecular-docking-simulatio/
https://www.benchchem.com/product/b372169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment
Expected Chemical Shift (δ)

in ppm
Notes

C=O (Amide Carbonyl) ~155 - 165

C=N ~145 - 155 Two signals expected.

Aromatic/Heterocyclic Carbons ~110 - 140
Multiple signals for the carbons

of the quinoxaline ring system.

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data
Infrared spectroscopy confirms the presence of key functional groups. The data presented is

based on a closely related derivative and is expected to be highly representative.[1]

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amine/Amide) 3312, 3245 Strong, Broad

C=O Stretch (Amide) 1678 Strong

C=N Stretch ~1610 Medium

Aromatic C=C Stretch ~1500 - 1600 Medium-Weak

Table 4: Mass Spectrometry Data
Mass spectrometry data confirms the molecular weight and provides fragmentation patterns

useful for structural elucidation.

Parameter Value Source

Molecular Formula C₈H₈N₄O PubChem[3]

Molecular Weight 176.18 g/mol PubChem[3]

Major Fragment Ions (m/z) 176, 119 PubChem[3]
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Experimental Protocols
The following section details a generalized protocol for the synthesis of 3-
Hydrazinoquinoxalin-2-ol and the common methods for its spectroscopic analysis.

Synthesis of 3-Hydrazinoquinoxalin-2-ol
This protocol is adapted from the synthesis of a substituted derivative.[1] The synthesis

involves the reaction of a quinoxaline-2,3-dione precursor with hydrazine hydrate.

Materials:

Quinoxaline-2,3-dione

Hydrazine hydrate (80%)

Ethanol (EtOH)

Procedure:

Dissolve quinoxaline-2,3-dione (1 equivalent) in ethanol.

Add hydrazine hydrate (a significant excess, e.g., 10 equivalents) dropwise to the solution at

room temperature with stirring.

After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, allow the reaction mixture to cool to room temperature.

The resulting precipitate is collected by filtration.

The crude product can be purified by recrystallization from ethanol to yield 3-
Hydrazinoquinoxalin-2-ol.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent. Chemical
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shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR)

spectrophotometer. Samples are typically prepared as KBr pellets.

Mass Spectrometry (MS): Electron ionization mass spectra are obtained using a mass

spectrometer, often coupled with a gas chromatograph (GC-MS).

Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

3-Hydrazinoquinoxalin-2-ol.
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Caption: Experimental workflow for the synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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